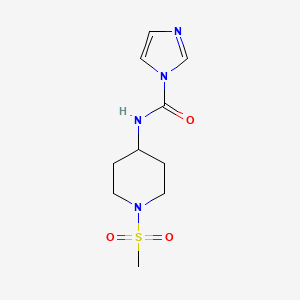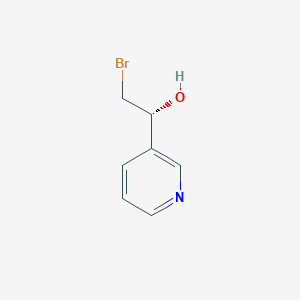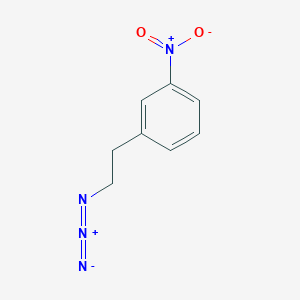![molecular formula C11H12ClN3O B8504945 5-chloro-3-methyl-1-(2-methylprop-2-enyl)imidazo[4,5-b]pyridin-2-one](/img/structure/B8504945.png)
5-chloro-3-methyl-1-(2-methylprop-2-enyl)imidazo[4,5-b]pyridin-2-one
概要
説明
5-chloro-3-methyl-1-(2-methylprop-2-enyl)imidazo[4,5-b]pyridin-2-one is a heterocyclic compound that belongs to the imidazo[4,5-b]pyridine family. This compound is characterized by its unique structure, which includes a chlorine atom, a methyl group, and a 2-methylprop-2-enyl group attached to the imidazo[4,5-b]pyridine core. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research.
準備方法
The synthesis of 5-chloro-3-methyl-1-(2-methylprop-2-enyl)imidazo[4,5-b]pyridin-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the imidazo[4,5-b]pyridine core: This can be achieved through the cyclization of appropriate precursors under specific conditions.
Introduction of the chlorine atom: Chlorination reactions using reagents such as thionyl chloride or phosphorus pentachloride.
Addition of the methyl group: Methylation reactions using methyl iodide or dimethyl sulfate.
Attachment of the 2-methylprop-2-enyl group: This step can involve alkylation reactions using suitable alkyl halides.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of catalysts and controlled reaction conditions to ensure scalability and cost-effectiveness.
化学反応の分析
5-chloro-3-methyl-1-(2-methylprop-2-enyl)imidazo[4,5-b]pyridin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using reducing agents like sodium borohydride or lithium aluminum hydride can yield reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, where nucleophiles such as amines or thiols replace the chlorine atom, forming new derivatives.
Addition: The double bond in the 2-methylprop-2-enyl group can participate in addition reactions with reagents like hydrogen halides or halogens.
科学的研究の応用
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.
Biology: It has shown potential as a bioactive molecule with applications in drug discovery and development.
Medicine: Research has indicated possible therapeutic uses, including antimicrobial, antiviral, and anticancer activities.
Industry: The compound can be used in the development of new materials and as an intermediate in the synthesis of other valuable chemicals.
作用機序
The mechanism of action of 5-chloro-3-methyl-1-(2-methylprop-2-enyl)imidazo[4,5-b]pyridin-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease processes or interact with receptors to alter cellular signaling pathways.
類似化合物との比較
Similar compounds to 5-chloro-3-methyl-1-(2-methylprop-2-enyl)imidazo[4,5-b]pyridin-2-one include other imidazo[4,5-b]pyridine derivatives with different substituents. These compounds share a common core structure but differ in their functional groups, which can lead to variations in their chemical and biological properties. Some examples of similar compounds are:
- 5-chloro-3-methylimidazo[4,5-b]pyridine
- 3-methyl-1-(2-methylprop-2-enyl)imidazo[4,5-b]pyridin-2-one
- 5-chloro-1-(2-methylprop-2-enyl)imidazo[4,5-b]pyridin-2-one
特性
分子式 |
C11H12ClN3O |
|---|---|
分子量 |
237.68 g/mol |
IUPAC名 |
5-chloro-3-methyl-1-(2-methylprop-2-enyl)imidazo[4,5-b]pyridin-2-one |
InChI |
InChI=1S/C11H12ClN3O/c1-7(2)6-15-8-4-5-9(12)13-10(8)14(3)11(15)16/h4-5H,1,6H2,2-3H3 |
InChIキー |
VHMGMMUFAOHOHN-UHFFFAOYSA-N |
正規SMILES |
CC(=C)CN1C2=C(N=C(C=C2)Cl)N(C1=O)C |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-[(E)-tert-Butyldiazenyl]-4-cyanopentanoyl chloride](/img/structure/B8504866.png)
![1-Ethenylbicyclo[2.2.1]hept-2-ene](/img/structure/B8504873.png)





![2-methyl-5-pyridin-2-yl-4H-pyrazolo[1,5-a]pyrimidin-7-one](/img/structure/B8504905.png)






